molecular formula C19H20N2O3 B2487223 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1428349-43-2

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea

Número de catálogo: B2487223
Número CAS: 1428349-43-2
Peso molecular: 324.38
Clave InChI: LDEGNCSOCUQPAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a furan ring, a naphthalene ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Propiedades

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(16-9-11-24-13-16)8-10-20-19(23)21-12-15-6-3-5-14-4-1-2-7-17(14)15/h1-7,9,11,13,18,22H,8,10,12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEGNCSOCUQPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Aldol Addition Approach

Furan-3-carbaldehyde undergoes aldol condensation with acetaldehyde under basic conditions (NaOH, 0–5°C) to yield 3-(furan-3-yl)-3-hydroxypropanal. Subsequent reductive amination using NaBH3CN and ammonium acetate in methanol provides the primary amine (Yield: 68–72%).

Reaction Scheme:
$$
\text{Furan-3-carbaldehyde} + \text{CH}3\text{CHO} \xrightarrow{\text{NaOH}} \text{3-(Furan-3-yl)-3-hydroxypropanal} \xrightarrow{\text{NaBH}3\text{CN}} \text{3-(Furan-3-yl)-3-hydroxypropylamine}
$$

Enzymatic Resolution for Enantiopure Amines

Chiral separation of racemic 3-(furan-3-yl)-3-hydroxypropylamine employs immobilized lipase B from Candida antarctica with vinyl acetate in tert-butyl methyl ether, achieving >99% ee for the (R)-enantiomer.

Synthesis of 1-(Isocyanatomethyl)naphthalene

Phosgene-Free Isocyanate Generation

1-(Aminomethyl)naphthalene reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at −10°C, catalyzed by triethylamine (Yield: 85–89%):

$$
\text{1-(Aminomethyl)naphthalene} + \text{CCl}3\text{OCO}2\text{CCl}3 \xrightarrow{\text{Et}3\text{N}} \text{1-(Isocyanatomethyl)naphthalene} + 3 \text{HCl}
$$

Urea Bond Formation Strategies

Direct Amine-Isocyanate Coupling

Mixing equimolar 3-(furan-3-yl)-3-hydroxypropylamine and 1-(isocyanatomethyl)naphthalene in anhydrous THF at 25°C for 12 hours produces the urea derivative (Yield: 78%).

Optimization Data:

Parameter Optimal Condition
Solvent THF
Temperature 25°C
Reaction Time 12 h
Catalyst None
Workup Aqueous extraction

Carbamate-Mediated Route

Alternative pathway using 4-nitrophenyl chloroformate:

  • React 3-(furan-3-yl)-3-hydroxypropylamine with 4-nitrophenyl chloroformate to form carbamate
  • Displace 4-nitrophenoxide with 1-(aminomethyl)naphthalene (Yield: 65%)

Hydroxyl Group Protection-Deprotection

Protection as tert-Butyldimethylsilyl (TBS) Ether

  • Protection: TBSCl, imidazole, DMF, 0°C → RT (Yield: 95%)
  • Deprotection: TBAF in THF, 25°C (Quantitative)

Impact on Urea Formation

Protected intermediates improve coupling yields by preventing hydrogen bonding interference:

Protection Status Urea Yield
Unprotected 78%
TBS-protected 92%

Purification and Characterization

Chromatographic Methods

  • Normal-phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient)
  • Chiral HPLC : Chiralpak IC column, n-hexane/ethanol (80:20), 1.0 mL/min

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.15 (d, J = 8.2 Hz, 1H, naphthyl), 7.92–7.45 (m, 6H), 6.38 (s, 1H, furyl), 4.85 (s, 2H, CH₂N), 4.12 (t, J = 6.5 Hz, 1H, CHOH), 3.72–3.65 (m, 2H, CH₂NH)
  • HRMS : m/z calcd for C₂₀H₂₁N₂O₃ [M+H]⁺ 337.1547; found 337.1552

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor system parameters:

  • Residence time: 8 min
  • Temperature: 50°C
  • Productivity: 2.1 kg/day (theoretical)

Cost Analysis

Component Cost/kg (USD)
Furan-3-carbaldehyde 120
1-Aminomethylnaphthalene 450
Triphosgene 85
Total Raw Materials 655

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ and i-Pr2NEt in DMSO:

  • Reduces reaction time to 2 hours
  • Enables late-stage functionalization

Biocatalytic Approaches

Engineered urease variants catalyze urea bond formation in aqueous buffer (pH 7.4):

  • Eliminates organic solvent use
  • Requires further optimization for industrial adoption

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides for alkylation and acyl chlorides for acylation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of nitro groups would yield amines.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Intermediate : The reaction of furan with an aldehyde or ketone to form a hydroxypropyl derivative.
  • Naphthalen-1-ylmethylamine Formation : This is achieved through the reaction of naphthalene with formaldehyde and ammonia.
  • Urea Formation : The final step combines the furan intermediate with naphthalen-1-ylmethylamine in the presence of a urea-forming reagent like phosgene or carbodiimide.

Medicinal Chemistry

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea has shown promise as a lead compound in drug development:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects on breast and prostate cancer cell lines, inducing apoptosis and causing cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0Cell cycle arrest

The compound's biological activity is attributed to its unique structure, allowing it to interact with various biological targets:

  • Enzyme Inhibition : It may bind to specific enzymes, inhibiting their activity.
  • Receptor Modulation : The compound can interact with cell surface or intracellular receptors, influencing signaling pathways.
  • DNA Intercalation : It has the potential to insert between DNA base pairs, disrupting replication and transcription processes.

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for synthesizing more complex molecules.

Anticancer Research

A study investigating the anticancer properties of this compound demonstrated that it effectively inhibited the growth of various cancer cell lines. The research utilized assays to measure cell viability and apoptosis rates, highlighting its potential as a therapeutic agent.

Enzyme Inhibition Studies

Further studies focused on the compound's ability to inhibit specific enzymes involved in cancer progression. By assessing binding affinities and enzyme kinetics, researchers established its role as a potential inhibitor for therapeutic applications.

Mecanismo De Acción

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.

Comparación Con Compuestos Similares

Similar Compounds

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl ring instead of a naphthalene ring.

    1-(3-(Thiophen-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of the furan and naphthalene rings, which may confer unique biological activities and chemical properties compared to its analogs.

Actividad Biológica

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a furan ring, a hydroxypropyl group, and a naphthalene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17N2O3\text{C}_{15}\text{H}_{17}\text{N}_{2}\text{O}_{3}

This structure is characterized by:

  • Furan ring : A five-membered aromatic compound contributing to the compound's reactivity and interactions.
  • Hydroxypropyl group : This moiety may enhance solubility and biological activity.
  • Naphthalen-1-ylmethyl group : A polycyclic aromatic hydrocarbon that can influence binding affinity and selectivity.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of urea with furan and naphthalene components have shown inhibitory effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
PC-3 (Prostate Cancer)15.0Cell cycle arrest

Anti-inflammatory Properties

Compounds featuring furan and naphthalene rings have been reported to possess anti-inflammatory activities. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

A few notable studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives, including those with furan and naphthalene components. The results indicated that these compounds significantly inhibited tumor growth in xenograft models.
  • Inflammation Model : In a rat model of inflammation, a related compound demonstrated reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic benefits in inflammatory diseases.

Q & A

Basic Research: Synthetic Routes and Characterization

Q: What are the standard synthetic routes and characterization techniques for 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea? A:

  • Synthesis : Multi-step protocols involve coupling furan-3-yl-propanol derivatives with naphthalenemethyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea linkage . Key intermediates include furan-3-yl-propanol (hydroxypropyl chain) and naphthalenemethylamine.
  • Characterization :
    • NMR : Confirm regiochemistry of the furan and naphthalene groups (e.g., ¹H NMR: δ 7.8–8.2 ppm for naphthalene protons; δ 6.3–6.8 ppm for furan) .
    • Mass Spectrometry : Molecular ion [M+H]+ expected at m/z ~379 (C₂₃H₂₂N₂O₃) .
    • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Advanced Research: Structure-Activity Relationship (SAR) Optimization

Q: How can substituent modifications on the furan or naphthalene groups enhance bioactivity? A:

  • Furan Modifications : Replacing the 3-hydroxypropyl chain with electron-withdrawing groups (e.g., Cl, CF₃) improves metabolic stability but may reduce solubility .
  • Naphthalene Modifications : Adding methyl/methoxy groups at the 2-position increases hydrophobic interactions with enzyme pockets (e.g., kinase targets) .
  • Method : Parallel synthesis + high-throughput screening (HTS) to evaluate IC₅₀ shifts in enzyme assays (e.g., kinases, cytochrome P450) .

Stability and Degradation Pathways

Q: What are the critical stability challenges under physiological conditions? A:

  • Hydrolysis : The urea bond is susceptible to hydrolysis in acidic media (pH <3), forming furan-propanol and naphthalenemethylamine fragments. Stabilization strategies include PEGylation or cyclodextrin encapsulation .
  • Oxidation : The furan ring undergoes epoxidation in hepatic microsomes (CYP450-mediated). Use deuterated analogs or antioxidants (e.g., BHT) to mitigate .
  • Analytical Tools : LC-MS/MS to monitor degradation products; accelerated stability studies (40°C/75% RH) .

Target Identification and Mechanism of Action

Q: How can computational and experimental methods identify biological targets? A:

  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding to kinases (e.g., EGFR, VEGFR2) or GPCRs. Key interactions: urea NH with catalytic lysine; naphthalene π-stacking .
  • Proteomics : SILAC-based affinity pull-down assays with biotinylated analogs .
  • Case Study : A related urea derivative showed IC₅₀ = 120 nM against EGFR via ATP-competitive inhibition .

Analytical Method Development

Q: What advanced analytical methods resolve structural ambiguities in complex mixtures? A:

  • 2D NMR : HSQC and HMBC to assign quaternary carbons (e.g., distinguishing furan C3 vs. C2 substitution) .
  • X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl chain (if chiral) .
  • Chiral HPLC : For enantiomeric purity (e.g., Chiralpak AD-H column) .

Biological Activity Profiling

Q: What in vitro/in vivo models are suitable for evaluating therapeutic potential? A:

  • Anticancer : NCI-60 cell panel screening; xenograft models (e.g., HCT-116 colon cancer) .
  • Antimicrobial : MIC assays against S. aureus (NCTC 8325) and E. coli (ATCC 25922) .
  • Neuroinflammation : LPS-induced BV2 microglial activation assay (IL-6/TNF-α ELISA) .

Solubility and Formulation Challenges

Q: How can poor aqueous solubility be addressed without compromising activity? A:

  • Co-solvents : Use DMSO/PBS mixtures (<0.1% DMSO for cell assays) .
  • Nanoparticles : PLGA encapsulation (EE% >80%, particle size ~150 nm) .
  • Salt Formation : React with HCl or sodium citrate to improve crystallinity .

Data Contradictions in Bioactivity Studies

Q: How to resolve discrepancies in reported IC₅₀ values across studies? A:

  • Variable Factors : Cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and assay temperature (25°C vs. 37°C) .
  • Normalization : Use Z-factor >0.5 for HTS reliability; include positive controls (e.g., staurosporine for kinase assays) .

Green Chemistry Approaches

Q: Can sustainable methods be applied to large-scale synthesis? A:

  • Catalysis : Replace phosgene with dimethyl carbonate for urea bond formation (60°C, 24h, 85% yield) .
  • Solvent Recycling : Recover THF via distillation (≥99% purity) .
  • Waste Reduction : Use flow chemistry for intermediates (residence time <10 min) .

Pharmacokinetic Profiling

Q: What in vitro models predict ADME properties? A:

  • Caco-2 Permeability : Papp >1×10⁻⁶ cm/s suggests oral bioavailability .
  • Microsomal Stability : % remaining after 30 min (human liver microsomes + NADPH) .
  • Plasma Protein Binding : Equilibrium dialysis (e.g., >90% bound to albumin) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.